Bienvenue dans la boutique en ligne BenchChem!

6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride

SuFEx chemistry Covalent inhibitor design Chemical probe stability

Choose this 6,6-dimethyl-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride for its unique Thorpe-Ingold preorganization, which restricts oxazine ring flexibility to enhance target binding and 3D pharmacophore definition. The sulfonyl fluoride warhead provides click-like SuFEx reactivity with amines, phenols, or silyl ethers while maintaining physiological stability—avoiding the off-target alkylation and rapid hydrolysis of sulfonyl chlorides. Built on a biologically validated scaffold (PDE4-inhibitory carboxamide congeners), this fragment-to-lead starting point is ideal for covalent inhibitor design and late-stage diversification without core resynthesis.

Molecular Formula C8H11FN2O3S
Molecular Weight 234.25
CAS No. 2287315-12-0
Cat. No. B2854263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride
CAS2287315-12-0
Molecular FormulaC8H11FN2O3S
Molecular Weight234.25
Structural Identifiers
SMILESCC1(CN2C(=C(C=N2)S(=O)(=O)F)OC1)C
InChIInChI=1S/C8H11FN2O3S/c1-8(2)4-11-7(14-5-8)6(3-10-11)15(9,12)13/h3H,4-5H2,1-2H3
InChIKeyLFSFUSMVQQDLHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride (CAS 2287315-12-0): Strategic Procurement Rationale for a Sterically Defined Heterocyclic Sulfonyl Fluoride Building Block


6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride (CAS 2287315-12-0, MW 234.25, formula C8H11FN2O3S) is a heterocyclic sulfonyl fluoride featuring a fused pyrazolo[5,1-b][1,3]oxazine core with geminal 6,6-dimethyl substitution and a 3-sulfonyl fluoride warhead . The compound belongs to the growing class of SuFEx (Sulfur(VI) Fluoride Exchange)-compatible building blocks, where the sulfonyl fluoride group enables click-like reactivity for covalent probe assembly, fragment-based drug discovery, and bioconjugation while exhibiting markedly superior hydrolytic stability compared to sulfonyl chloride analogs [1]. The pyrazolo-oxazine scaffold itself has demonstrated biological relevance: close carboxamide congeners on the identical 6,6-dimethyl-pyrazolo[5,1-b][1,3]oxazine core exhibit PDE4-inhibitory and anti-inflammatory activities [2], establishing this scaffold as a biologically competent chemotype distinct from simple benzenoid sulfonyl fluorides routinely used as SuFEx substrates.

Why 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride Cannot Be Replaced by Generic Sulfonyl Fluorides or the Des-Dimethyl Analog


Substituting this compound with a simple aryl sulfonyl fluoride (e.g., 4-carboxybenzenesulfonyl fluoride) or the des-dimethyl analog (CAS 2138335-00-7) introduces distinct liabilities that compromise downstream utility. The 6,6-geminal dimethyl group is not a passive substituent: it exerts a Thorpe-Ingold conformational restriction on the oxazine ring, preorganizing the scaffold and potentially altering the spatial trajectory of the sulfonyl fluoride warhead relative to biological targets [1]. The fused pyrazolo-oxazine bicyclic system provides structural rigidity and defined vectors for fragment elaboration absent in monocyclic sulfonyl fluorides, while the sulfonyl fluoride moiety itself offers a critical stability–reactivity balance: sulfonyl fluorides resist hydrolysis under physiological conditions (half-lives orders of magnitude longer than corresponding sulfonyl chlorides), yet engage chemoselectively with nucleophilic amino acid side chains under SuFEx catalysis, enabling covalent probe design without the off-target alkylation that plagues sulfonyl chloride-based probes [2]. Replacing the fluoride with chloride (e.g., the 3-sulfonyl chloride analog, CAS 2091008-99-8) sacrifices this hydrolytic stability window essential for biological assays and long-term storage.

Quantitative Differentiation Evidence for 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride Against Its Closest Comparators


Sulfonyl Fluoride vs. Sulfonyl Chloride Hydrolytic Stability Advantage

The S–F bond in sulfonyl fluorides is thermodynamically and kinetically more robust than the S–Cl bond in sulfonyl chlorides. The stability of sulfonyl halides decreases quantitatively in the order fluoride > chloride > bromide > iodide, with the half-wave reduction potential difference between corresponding aryl sulfonyl fluorides and chlorides exceeding 1000 mV (fluorides being more negative, i.e., harder to reduce) [1]. Under physiological conditions (PBS, pH 7.4, 37°C), aryl sulfonyl fluorides exhibit resistance to hydrolysis, whereas sulfonyl chlorides undergo rapid aqueous degradation [2]. For the specific target compound vs. its sulfonyl chloride congener (CAS 2091008-99-8), this translates into a practical shelf-stability and assay-compatibility advantage, although precise half-life values for the target compound itself have not been reported in peer-reviewed literature.

SuFEx chemistry Covalent inhibitor design Chemical probe stability

6,6-Geminal Dimethyl Conformational Restriction vs. Unsubstituted Analog

The 6,6-dimethyl substitution on the oxazine ring introduces a Thorpe-Ingold effect: geminal dialkyl substitution accelerates ring closure and restricts conformational freedom in six-membered oxazine rings, favoring a defined ground-state conformation [1]. In tetrahydro-1,3-oxazine systems, methyl substitution at the C5 (analogous to C6 in this scaffold) stabilizes specific conformers (distorted semi-chair) [2]. By contrast, the des-dimethyl analog (CAS 2138335-00-7) lacks this conformational bias, potentially presenting a more flexible scaffold with altered spatial presentation of the 3-sulfonyl fluoride warhead to protein targets. Quantitative conformational population data for the target compound specifically are not available in the public domain; the inference is drawn from established physical organic chemistry principles and computational studies on related oxazine systems [2].

Conformational preorganization Thorpe-Ingold effect Scaffold rigidity

Biological Competence of the 6,6-Dimethyl-Pyrazolo[5,1-b][1,3]oxazine Scaffold: Anti-Inflammatory Activity of Carboxamide Congeners

Although the target sulfonyl fluoride compound itself lacks direct biological assay data, structurally analogous 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide derivatives (compounds 5a–5j) were evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model [1]. The most potent derivatives (5e, 5f, 5g) exhibited anti-inflammatory potency ranging from 1.00 to 1.01 relative to indomethacin at the 6-hour time point, with edema inhibition percentages of approximately 88.7% for indomethacin vs. ~79–89% for the lead carboxamides [1]. These compounds also demonstrated analgesic activity (writhing test) with potency indices of 1.00–1.10 relative to indomethacin, and antimicrobial activity with inhibition zones of 12–32 mm against S. aureus, E. coli, P. aeruginosa, and C. albicans [1]. This establishes the biological competence of the 6,6-dimethyl-pyrazolo[5,1-b][1,3]oxazine scaffold; the sulfonyl fluoride at the 3-position (target compound) replaces the carboxamide as a SuFEx-compatible warhead for covalent probe development on a biologically validated core.

PDE4 inhibition Anti-inflammatory Scaffold validation

Metabolic Stability Tuning via Steric Shielding: The 6,6-Dimethyl Substituent as a Stabilizing Element

A systematic investigation of 14 model aryl sulfonyl fluorides in phosphate-buffered saline and rat serum demonstrated that both electronic and steric factors modulate S–F bond metabolic stability, with 2,4,6-trisubstituted aryl sulfonyl fluorides displaying the highest in vitro metabolic stability among those tested [1]. While the target compound is a heterocyclic (not benzenoid) sulfonyl fluoride, the 6,6-geminal dimethyl groups on the oxazine ring are positioned in spatial proximity to the 3-sulfonyl fluoride, potentially providing steric shielding analogous to ortho-substitution in aryl systems. No direct S–F stability measurement for CAS 2287315-12-0 has been published; the inference is extrapolated from the established principle that steric congestion near the sulfonyl fluoride retards nucleophilic attack (including hydrolysis) [1][2].

Metabolic stability Steric shielding S-F bond stability

Physicochemical Differentiation: Molecular Properties vs. Closest Structural Analogs

The target compound (MW 234.25, formula C8H11FN2O3S) can be compared with its closest commercially available analogs on key drug-likeness and handling parameters [1]. Relative to the des-dimethyl analog (CAS 2138335-00-7, MW 206.19), the target compound has higher molecular weight (+28 Da) and one additional rotatable bond restriction due to gem-dimethyl buttressing. Relative to the sulfonyl chloride analog (CAS 2091008-99-8, MW 250.70), the target compound is lighter (−16.5 Da) and possesses a smaller halogen (F vs. Cl), which influences both lipophilicity and crystal packing. The computed XLogP3 for the sulfonyl chloride analog is 1.5 [1]; the sulfonyl fluoride is expected to be slightly more polar due to the higher electronegativity of fluorine. Both compounds share zero H-bond donors and four H-bond acceptors, consistent with blood–brain barrier penetrance potential in the absence of active efflux. The 6,6-difluoro analog (CAS not assigned, 6,6-difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride) introduces additional polarity and metabolic liability from the C–F bonds on the oxazine ring, representing a distinct physicochemical profile .

Physicochemical profile Molecular descriptors Lead-likeness

Optimal Scientific and Industrial Deployment Scenarios for 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride


SuFEx-Based Fragment Library Synthesis on a Biologically Validated Heterocyclic Core

The sulfonyl fluoride warhead enables sulfur(VI) fluoride exchange (SuFEx) click chemistry with amine, phenol, or silyl-ether nucleophiles to generate diverse sulfonamide and sulfonate ester libraries [1]. The 6,6-dimethyl-pyrazolo[5,1-b][1,3]oxazine scaffold carries demonstrated anti-inflammatory and antimicrobial biological competence from carboxamide congener studies [2], making this compound a strategic starting point for fragment-to-lead campaigns where the SuFEx handle allows late-stage diversification without resynthesis of the core. This scenario is particularly attractive for medicinal chemistry groups seeking covalent fragment libraries with physicochemical properties within lead-like space (MW <300, acceptable lipophilicity).

Covalent Chemical Probe Development Targeting Serine Hydrolases or Inflammasome Components

Sulfonyl fluorides are established electrophilic warheads for serine, threonine, tyrosine, lysine, and histidine residues in enzyme active sites [1]. The pyrazolo[5,1-b][1,3]oxazine scaffold is directly related to NLRP3 inflammasome inhibitor chemotypes (JT001, a sulfonylurea; GDC-2394, a sulfonamide) that bind the NACHT domain [3]. By combining this scaffold with a sulfonyl fluoride warhead, the target compound enables irreversible covalent targeting of nucleophilic residues within the NLRP3 NACHT domain or related serine hydrolases, with potential for washout-resistant target engagement in cellular assays.

Hydrolytically Stable Reference Standard for Sulfonyl Fluoride Method Development

The resistance of sulfonyl fluorides to aqueous hydrolysis, relative to sulfonyl chlorides (stability order: F > Cl > Br > I; half-wave potential difference >1000 mV) [4], makes this compound suitable as a stable reference standard for developing LC-MS or NMR analytical methods for sulfonyl fluoride-containing compounds. The 6,6-dimethyl substitution eliminates oxidative metabolism liabilities at the oxazine 6-position and provides a well-resolved chromatographic peak (predicted logP ~1.5 based on chloride analog) [5], facilitating method validation in drug metabolism and pharmacokinetics (DMPK) workflows.

Conformationally Constrained Scaffold for Structure-Based Drug Design (SBDD)

The geminal 6,6-dimethyl groups restrict oxazine ring conformational freedom through the Thorpe-Ingold effect, favoring a defined conformer [6]. This conformational preorganization reduces entropic penalty upon target binding and provides a more predictable 3D pharmacophore for computational docking and SBDD workflows. The sulfonyl fluoride can serve as a covalent anchoring point in co-crystallization studies with target proteins, where the defined scaffold geometry aids electron density interpretation and structure determination, a practical advantage over the more flexible des-dimethyl analog (CAS 2138335-00-7).

Quote Request

Request a Quote for 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.